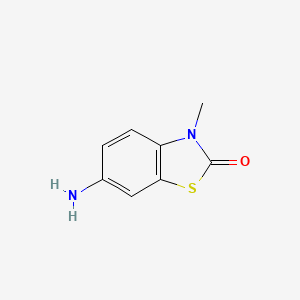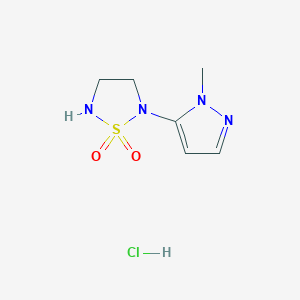
2-(2-Methylpyrazol-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpyrazol-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide; hydrochloride is a chemical compound that has been the subject of scientific research in recent years. This compound has shown potential for use in various fields, including medicine, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
Thiazolidinediones and Antimicrobial, Antitumor, and Antidiabetic Agents
Thiazolidinedione derivatives, known for their versatile pharmacological activities, have been extensively studied for their antimicrobial, anticancer, and antidiabetic properties. These compounds offer a broad spectrum of biological activities, attracting medicinal chemists to explore their potential further. Structural modifications at the thiazolidinedione nucleus have led to the development of various lead molecules against clinical disorders, emphasizing the importance of substitutions at specific sites for enhanced biological activity. This research underscores the potential of thiazolidinediones in developing novel drug molecules for life-threatening ailments, including antimicrobial, anticancer, and antidiabetic applications (Singh et al., 2022).
Thiazolidine Derivatives and Biological Activities
Thiazolidine derivatives exhibit a wide range of promising biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antimalarial, analgesic, anti-HIV, and anticancer properties. Some derivatives have shown better activity than standard drugs, highlighting thiazolidine's importance as a synthetically significant scaffold with potential for future drug development. This review suggests thiazolidine's versatility in pharmacological research, with implications for developing new therapeutic agents (Pandey et al., 2011).
Synthetic and Biological Significances of Thiazolidines
The synthesis and biological significance of 1,3,4-thiadiazolines and related compounds have been reviewed, highlighting their pharmaceutical importance against various fungal and bacterial strains. This emphasizes the potential of thiazolidine and related heterocyclic compounds in medicinal chemistry, particularly their role in combating microbial resistance and exploring new therapeutic avenues (Yusuf & Jain, 2014).
Thiazolidinediones as PTP 1B Inhibitors
Thiazolidinediones have also been explored as protein tyrosine phosphatase 1B (PTP 1B) inhibitors, highlighting their role in managing insulin resistance and type 2 diabetes mellitus. This review focuses on the structural amendments of the thiazolidinedione scaffold to design potent PTP 1B inhibitors, demonstrating the scaffold's versatility in addressing metabolic disorders (Verma et al., 2019).
Eigenschaften
IUPAC Name |
2-(2-methylpyrazol-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2S.ClH/c1-9-6(2-3-7-9)10-5-4-8-13(10,11)12;/h2-3,8H,4-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBBMCFGLHCDQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)N2CCNS2(=O)=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide](/img/structure/B2778249.png)
![2-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2778252.png)
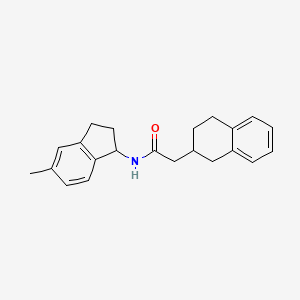
![1-Benzyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2778255.png)
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2778257.png)
![N-(1-hydroxy-2-methylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2778259.png)
![N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2778262.png)
![(6-Chloro-4-{[2-(trifluoromethyl)benzyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2778263.png)
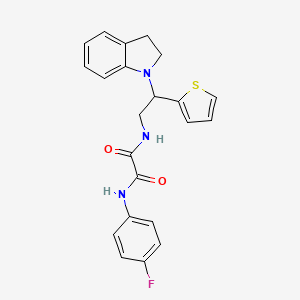

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-phenylethene-1-sulfonamide](/img/structure/B2778266.png)
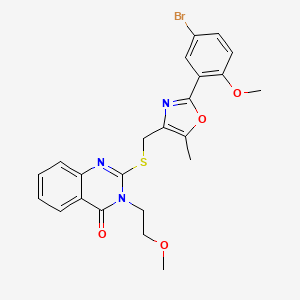
![6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide](/img/no-structure.png)
